2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C27H20F3N3O5 and its molecular weight is 523.468. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research into the structural analogs of the compound reveals efforts to develop new anticancer agents. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, which share a core resemblance in structure to the specified compound, have been synthesized and tested for anticancer activity. One derivative demonstrated approximately 20% inhibition of cancer cell growth across eight cancer cell lines, indicating potential as a lead compound for further anticancer drug development (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Activity
Another study focused on novel derivatives derived from visnaginone and khellinone, closely related to the query compound, showing promising anti-inflammatory and analgesic properties. These compounds exhibited significant cyclooxygenase-2 (COX-2) inhibition, with some showing better activity than standard drugs in analgesic and anti-inflammatory tests (Abu‐Hashem et al., 2020).
Radioligand Imaging Applications
In the realm of diagnostic imaging, a compound within the same chemical family, specifically a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide derivative, has been developed as a selective ligand for the translocator protein (18 kDa) suitable for PET imaging. This compound, labeled with fluorine-18, allows for the in vivo imaging of inflammation and other pathologies (Dollé et al., 2008).
Synthesis and Chemical Reactivity
Studies have also explored the synthesis and chemical reactivity of compounds structurally related to the query molecule, emphasizing their versatility in forming various heterocyclic compounds. Such research underscores the compound's role as a precursor in the synthesis of a broad array of potentially biologically active molecules (Farouk et al., 2021).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzaldehyde with barbituric acid to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid. This intermediate is then coupled with 2-(trifluoromethyl)aniline to form the final product, 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide.", "Starting Materials": [ "4-methoxybenzaldehyde", "barbituric acid", "2-(trifluoromethyl)aniline", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with barbituric acid in the presence of sulfuric acid and ethanol to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid.", "Step 2: Coupling of 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 2-(trifluoromethyl)aniline in the presence of acetic anhydride, sodium acetate, and water to form the final product, 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide." ] } | |
CAS No. |
892437-55-7 |
Molecular Formula |
C27H20F3N3O5 |
Molecular Weight |
523.468 |
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C27H20F3N3O5/c1-37-17-12-10-16(11-13-17)14-33-25(35)24-23(18-6-2-5-9-21(18)38-24)32(26(33)36)15-22(34)31-20-8-4-3-7-19(20)27(28,29)30/h2-13H,14-15H2,1H3,(H,31,34) |
InChI Key |
YVMRDUGBAITBJH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
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